molecular formula C24H33NO2S B2824657 1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine CAS No. 1421469-33-1

1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine

Cat. No.: B2824657
CAS No.: 1421469-33-1
M. Wt: 399.59
InChI Key: WLXDJBWQFBQLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a useful research compound. Its molecular formula is C24H33NO2S and its molecular weight is 399.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypobetalipoproteinemic Agents

Compounds related to 4-(1-adamantyloxy)aniline, which are structurally similar to the queried chemical, have been identified as potent hypobetalipoproteinemic agents. These compounds, including derivatives with sulfur or methylene replacing the oxygen atom, have shown activity and are being developed for further applications in this field (Lednicer et al., 1979).

Serotonin Antagonists

Studies on compounds like 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a serotonin antagonist, have shown that modifications in its structure, such as the replacement of phthalimide with adamantane derivatives, can improve selectivity and affinity for target receptors (Raghupathi et al., 1991).

Antimicrobial and Anti-inflammatory Applications

Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities. For instance, certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibited potent antibacterial activity against various pathogens and demonstrated anti-inflammatory effects in animal models (Al-Abdullah et al., 2014).

Sulfamylurea Hypoglycemic Agents

Sulfamylurea derivatives, where the adamantane structure is incorporated, have been developed as high-potency hypoglycemic agents. These compounds have shown enhanced hypoglycemic activity, indicating potential for diabetes treatment (Sarges et al., 1976).

Stereodynamics in Spiroheterocycles

The adamantane structure, when incorporated into spiroheterocycles like N-methylspiro[piperidine-2,2′-adamantane], has been studied for its stereodynamics using NMR spectroscopy and theoretical calculations. This research provides insights into the conformational behavior of these molecules (Kolocouris et al., 1998).

Catalysis and Chemical Transformations

The reaction of adamantane on sulfated zirconia has been studied, revealing insights into the mechanism of hydrocarbon conversions catalyzed by sulfated metal oxides. This research is crucial for understanding catalytic processes in organic chemistry (Farcasiu et al., 1996).

Nanotechnology and Material Science

Adamantane derivatives have been explored in the field of nanotechnology, particularly in the design of novel nanoscale materials for atomic force microscopy (AFM) applications. This includes the development of 1,3,5,7-tetrasubstituted adamantanes for precise and well-defined nanoscale objects (Li et al., 2003).

Properties

IUPAC Name

1-adamantyl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2S/c1-27-21-2-4-22(5-3-21)28-16-17-6-8-25(9-7-17)23(26)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,17-20H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXDJBWQFBQLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.